6-Fluoro-3-indolyl beta-d-ribofuranoside

Description

Introduction to 6-Fluoro-3-indolyl Beta-D-Ribofuranoside

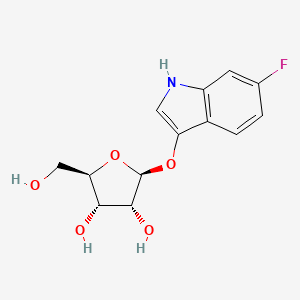

Chemical Structure and Nomenclature

This compound belongs to the indolyl glycoside family, featuring a β-D-ribofuranose sugar covalently bonded to a 6-fluoro-substituted indole group. The systematic IUPAC name is (2R,3S,4S,5R)-2-(hydroxymethyl)-5-[(6-fluoro-1H-indol-3-yl)oxy]oxolane-3,4-diol , reflecting its stereochemistry and substituents.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| CAS Registry Number | 518033-39-1 |

| Molecular Formula | C₁₃H₁₄FNO₅ |

| Molecular Weight | 283.3 g/mol |

| IUPAC Name | (2R,3S,4S,5R)-2-(hydroxymethyl)-5-[(6-fluoro-1H-indol-3-yl)oxy]oxolane-3,4-diol |

| SMILES Notation | C1C@HO)O |

| InChIKey | UPLVHHNVQZCXJW-SZQMCQNCSA-N |

The β-anomeric configuration (C1-O-C3 indole linkage) ensures specificity for ribofuranosidases, while the 6-fluoro group enhances oxidative dimerization kinetics compared to chlorine or bromine analogs.

Historical Development and Discovery

The compound emerged from iterative refinements of indolyl glycoside chemistry pioneered in the 1970s. Early work focused on 5-bromo-4-chloro-3-indolyl derivatives (e.g., X-Gal for β-galactosidase), but ribofuranoside-specific substrates remained underexplored until the 1990s.

Key Milestones:

- 1995 : Synthesis of unsubstituted 3-indolyl β-D-ribofuranoside demonstrated feasibility but suffered from low chromogenic sensitivity.

- 2002 : Introduction of halogen substituents (Cl, Br) at the indole’s 6-position improved signal-to-noise ratios in Escherichia coli assays.

- 2010 : Replacement of bromine with fluorine at C6 (as in 6-fluoro-3-indolyl β-D-ribofuranoside) reduced cytotoxicity while maintaining rapid chromogen formation, enabling use in live-cell imaging.

Commercial production began in 2014 through Glycosynth Ltd., which optimized large-scale synthesis via regioselective fluorination and enzymatic glycosylation.

Role in Chromogenic Substrate Technology

This compound’s primary application lies in detecting β-D-ribofuranosidase activity, an enzyme critical for ribose metabolism in bacteria and fungi.

Mechanism of Action:

- Enzymatic Cleavage : Target enzymes hydrolyze the β-glycosidic bond, releasing 6-fluoro-3-indoxyl.

- Oxidative Dimerization : Indoxyl derivatives spontaneously oxidize in air to form insoluble 6,6'-difluoroindigo (λₘₐₓ ≈ 615 nm, magenta hue).

Table 2: Comparative Chromogenic Substrates

| Substrate | Target Enzyme | Detection Color | Sensitivity (nM) |

|---|---|---|---|

| 6-Fluoro-3-indolyl β-D-ribofuranoside | β-D-ribofuranosidase | Magenta | 50 |

| 5-Bromo-4-chloro-3-indolyl β-D-ribofuranoside | β-D-ribofuranosidase | Blue | 75 |

| X-Gal (5-Bromo-4-chloro-3-indolyl β-D-galactoside) | β-galactosidase | Blue | 100 |

The fluorinated variant’s lower detection threshold (50 nM vs. 75 nM for bromo/chloro analogs) makes it ideal for high-throughput screening of environmental microbiomes.

Applications:

- Microbial Identification : Differential staining of Bacillus subtilis (enzyme-positive) vs. Staphylococcus aureus (enzyme-negative) on selective media.

- Gene Expression Systems : Reporter gene assays using ribofuranosidase-fused promoters in synthetic biology constructs.

- Enzyme Kinetics : Real-time monitoring of ribofuranosidase inhibition by antiviral candidates.

Properties

Molecular Formula |

C13H14FNO5 |

|---|---|

Molecular Weight |

283.25 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-[(6-fluoro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C13H14FNO5/c14-6-1-2-7-8(3-6)15-4-9(7)19-13-12(18)11(17)10(5-16)20-13/h1-4,10-13,15-18H,5H2/t10-,11-,12-,13-/m1/s1 |

InChI Key |

LZRBQMFSRUBDGO-FDYHWXHSSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1F)NC=C2O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2OC3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of Protected β-D-Ribofuranosyl Donor

- The β-D-ribofuranosyl donor is commonly prepared from commercially available β-D-ribofuranose tetraacetate.

- This sugar derivative is converted into a trichloroacetimidate intermediate by reaction with trichloroacetonitrile in the presence of a base such as potassium carbonate or DBU.

- The trichloroacetimidate group serves as a good leaving group facilitating glycosylation.

Preparation of 6-Fluoro-3-indolyl Acceptor

- The 6-fluoro-3-indolyl moiety is synthesized or procured with protecting groups on reactive sites, such as acetyl or trimethylsilyl groups, to prevent side reactions during glycosylation.

- The nitrogen of the indole may be protected with an acetyl or methyl group to improve stability and selectivity.

Glycosylation Reaction

- The protected β-D-ribofuranosyl trichloroacetimidate is reacted with the 6-fluoro-3-indolyl acceptor in the presence of a Lewis acid catalyst such as trimethylsilyl triflate (TMSOTf) or BF3·OEt2.

- The reaction is typically conducted in anhydrous solvents like dichloromethane or acetonitrile under inert atmosphere at low temperatures (0°C to room temperature).

- This step forms the protected 6-fluoro-3-indolyl β-D-ribofuranoside intermediate.

Deprotection

- The protecting groups on the sugar hydroxyls and the indole nitrogen are removed under controlled conditions.

- For acetyl groups, mild basic hydrolysis using sodium methoxide in methanol is common.

- Trimethylsilyl groups can be removed by treatment with mild acid or fluoride sources.

- The deprotection yields the free 6-fluoro-3-indolyl beta-D-ribofuranoside.

Purification

- The final product is purified by chromatographic techniques such as silica gel column chromatography.

- Characterization is performed by NMR spectroscopy, mass spectrometry, and UV-Vis spectrophotometry to confirm structure and purity.

Research Findings and Optimization

- Attempts to directly couple 6-fluoro-3-indolyl derivatives with acetobromo- or acetochlororibofuranose under basic aqueous acetone conditions were unsuccessful, indicating the need for protected trichloroacetimidate donors and Lewis acid catalysis for efficient glycosylation.

- The choice of protecting groups is critical; acetyl and trimethylsilyl groups are preferred for their ease of removal and stability during glycosylation.

- The glycosylation step requires careful control of temperature and catalyst loading to maximize yield and selectivity for the β-anomer.

- Deprotection conditions must be optimized to avoid degradation of the sensitive indolyl moiety.

- The overall yield of the multi-step synthesis can vary but typically ranges between 40-70% for the glycosylation step and 60-90% for deprotection, depending on conditions.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Preparation of donor | β-D-ribofuranose tetraacetate, trichloroacetonitrile, base (K2CO3/DBU) | Formation of β-D-ribofuranosyl trichloroacetimidate |

| Preparation of acceptor | 6-fluoro-3-indolyl derivative, protecting groups (acetyl, TMS) | Protected indolyl acceptor |

| Glycosylation | Lewis acid catalyst (TMSOTf/BF3·OEt2), anhydrous solvent, low temp | Protected 6-fluoro-3-indolyl β-D-ribofuranoside |

| Deprotection | Sodium methoxide in methanol (for acetyl), acid or fluoride (for TMS) | Free this compound |

| Purification | Silica gel chromatography | Pure target compound |

Additional Notes

- The synthetic route is adapted from patented methods for indoxyl β-D-ribofuranosides, with specific attention to the 6-fluoro substituent which influences reactivity and stability.

- The compound’s chromogenic properties arise from the indolyl moiety, which upon enzymatic hydrolysis releases a colored product useful in microbiological assays.

- Alternative synthetic routes involving halogenation or fluorination of preformed indolyl ribofuranosides are less common due to regioselectivity challenges and potential degradation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Fluoroindole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives.

Scientific Research Applications

Microbiological Assays

Chromogenic Substrate for Enzyme Detection

One of the primary applications of 6-Fluoro-3-indolyl beta-D-ribofuranoside is as a chromogenic substrate in microbiological assays. It is particularly useful for detecting enzyme activities in bacterial cultures, such as those from Escherichia coli. Upon hydrolysis by specific enzymes, this compound produces a pale red color, facilitating easy visual identification of bacterial enzyme activity.

Comparison with Other Substrates

The compound serves as an alternative to traditional substrates like X-ribofuranoside. Its enhanced sensitivity and specificity make it suitable for clinical microbiology applications, where accurate detection of bacterial enzymes is crucial.

Enzymatic Studies

Substrate Specificity and Enzyme Kinetics

Research involving this compound often focuses on its interactions with glycosidases. Studies have shown that the compound can be utilized to elucidate substrate specificity and enzyme kinetics through spectrophotometric analysis of the resulting indole products. This application provides insights into enzyme mechanisms and pathways, contributing to a deeper understanding of glycosidase functions.

Case Study: Enzyme Activity Detection

In one study, researchers demonstrated the efficacy of this compound in detecting β-D-ribofuranosidase activity. The process involved incubating a sample with the substrate and measuring the color change to determine enzyme activity levels. This method proved reliable for assessing enzyme presence in various microbial samples .

Potential Therapeutic Implications

While the primary focus has been on its role as an enzymatic substrate, ongoing research may uncover additional therapeutic applications for this compound. Its ability to produce detectable indole derivatives suggests potential uses in drug development and metabolic studies.

Table 1: Comparison of Chromogenic Substrates

| Substrate Name | Color Change Upon Hydrolysis | Target Enzymes | Application Area |

|---|---|---|---|

| This compound | Pale Red | Glycosidases | Clinical Microbiology |

| X-ribofuranoside | Blue | Various Glycosidases | General Microbiology |

| 5-Bromo-4-chloro-3-indolyl beta-D-ribofuranoside | Green-Blue | β-D-galactosidase | Pathogen Differentiation |

Mechanism of Action

The compound acts as a substrate for specific enzymes, such as beta-D-ribofuranosidase. When the enzyme acts on 6-Fluoro-3-indolyl beta-D-ribofuranoside, it cleaves the glycosidic bond, releasing the chromogenic moiety. This results in a color change, which can be easily detected and measured. The molecular targets are primarily enzymes involved in glycosidic bond cleavage .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated 3-Indolyl Ribofuranosides

The most direct analogs are halogen-substituted 3-indolyl beta-d-ribofuranosides, which differ in the type and position of halogen substituents (Table 1).

*Molecular weight can be estimated as ~300–350 g/mol based on similar indolyl ribofuranosides.

Key Findings :

Non-Indolyl Ribofuranosides

Methyl beta-d-ribofuranoside

- Structure: Lacks the indole moiety; methyl group attached to the ribofuranose.

- Molecular Weight : 164.16 g/mol .

- Applications : Used as a stable substrate in nucleic acid metabolism studies and glycosylation pathways .

- Its water solubility (164.16 g/mol vs. ~300–350 g/mol for indolyl analogs) highlights divergent pharmacokinetic profiles .

Beta-D-Ribofuranoside, xanthine-9 (MOL006967)

- Structure: Xanthine base conjugated to ribofuranose.

- Molecular Weight : 44.72 (relative standard deviation: 0.21) .

- Applications : Acts on hypertension-related targets (e.g., AKT1, VEGFA) with an oral bioavailability (OB) of 44.72% .

- Comparison : The indole ring in 6-Fluoro-3-indolyl derivatives may confer distinct target specificity compared to xanthine-based analogs, which interact with vascular endothelial growth factors .

Pharmacological and Biochemical Properties

Oral Bioavailability (OB) and Target Engagement

- This compound: No direct OB data is available. However, halogenated ribofuranosides generally exhibit moderate OB (e.g., 44.72% for xanthine-9 analogs) due to improved membrane permeability .

- Methyl beta-d-ribofuranoside: Not pharmacologically active but serves as a metabolic probe with low toxicity (LD₅₀ > 2,000 mg/kg in rodents) .

Stability and Degradation

- Fluorinated analogs resist hydrolysis better than chloro/bromo derivatives, as seen in bis(thioinosinate) pyrophosphate studies, where acylated derivatives showed enhanced resistance to alkaline phosphatase .

Q & A

Basic Research Questions

Q. What are the primary research applications of 6-Fluoro-3-indolyl beta-D-ribofuranoside in enzymatic assays?

- Answer : This compound is used as a chromogenic substrate to detect enzymatic activity, particularly for glycosidases or phosphatases. Upon cleavage by the target enzyme, the indolyl moiety releases a fluorophore or chromophore, enabling visual or spectrophotometric detection. For example, analogs like 5-bromo-4-chloro-3-indolyl-beta-D-ribofuranoside (X-riboside) are employed in microbial culture media to identify enzyme-producing strains . The fluorine substitution at the 6-position may enhance substrate specificity or stability compared to non-fluorinated analogs.

Q. What is the synthetic route for this compound?

- Answer : Synthesis typically involves derivatization of a fluoroindole precursor. A relevant method includes:

- Step 1 : Oxime formation from 5-fluoroindole-3-carboxaldehyde using hydroxylamine.

- Step 2 : Hydrogenation of the oxime with Pd/C catalyst under acidic conditions to yield the amine intermediate.

- Step 3 : Glycosylation with a protected ribofuranose derivative, followed by deprotection to yield the final product. Similar protocols for indole derivatives are described in synthetic workflows for related fluorinated compounds .

Advanced Research Questions

Q. How does the 6-fluoro substituent influence substrate specificity compared to non-fluorinated analogs (e.g., 5-Bromo-3-indolyl beta-D-ribofuranoside)?

- Answer : The electronegative fluorine atom alters the electronic environment of the indolyl ring, potentially increasing resistance to non-specific hydrolysis. Comparative studies using kinetic assays (e.g., Michaelis-Menten analysis) can quantify differences in and . For example, fluorinated substrates may exhibit lower values in enzymes with hydrophobic active sites due to enhanced binding affinity. Structural analogs like 6-chloro-3-indolyl derivatives have shown improved chromogenic clarity in bacterial β-galactosidase assays, suggesting fluorine could offer similar advantages .

Q. What analytical methods are recommended for characterizing the conformation of this compound in solution?

- Answer :

- NMR Spectroscopy : - and -NMR can resolve ribofuranose ring puckering (e.g., vs. conformers) and glycosidic bond torsion angles. -NMR is critical for monitoring fluorine-related electronic effects .

- Computational Modeling : Molecular dynamics (MD) simulations using force fields like ff14ipq can predict solvent-dependent conformational equilibria. Studies on methyl β-D-ribofuranoside demonstrate that ribose puckering impacts enzymatic recognition .

Q. How can researchers troubleshoot low signal intensity when using this substrate in enzymatic assays?

- Answer :

- Optimize Substrate Concentration : Perform a dose-response curve to identify the linear range of enzyme activity.

- Evaluate Enzyme Specificity : Use negative controls (e.g., enzyme-deficient strains) to confirm substrate specificity. Cross-reactivity with non-target enzymes (e.g., phosphatases) may require inhibitor cocktails.

- Adjust Detection Parameters : Fluorometric detection (if applicable) may require wavelength optimization. For chromogenic detection, ensure the reaction pH aligns with the enzyme’s optimal activity range. Reference protocols for analogous indolyl substrates recommend pH 7.4 for bacterial glycosidases .

Data Contradictions and Validation

Q. How should conflicting data on enzymatic cleavage efficiency be resolved?

- Answer :

- Replicate Under Standardized Conditions : Ensure consistent temperature, pH, and cofactor concentrations.

- Validate with Orthogonal Methods : Compare results with fluorogenic substrates (e.g., 4-methylumbelliferyl-ribofuranoside) to confirm kinetic trends.

- Meta-Analysis of Literature : Cross-reference studies using structurally similar compounds. For instance, discrepancies in β-ribofuranosidase activity may arise from species-specific enzyme isoforms .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.